molecular formula C8H6Cl2N2O2 B133453 4,5-Dichlorophthalamide CAS No. 147699-62-5

4,5-Dichlorophthalamide

Cat. No. B133453
CAS RN: 147699-62-5
M. Wt: 233.05 g/mol
InChI Key: KGIXKEAUEDTQOE-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalamide is a derivative of phthalimide . It is also known as 5,6-dichloro-1H-isoindole-1,3(2H)-dione and 4,5-dichloro-1,2-benzenedicarboxamide .


Synthesis Analysis

4,5-Dichlorophthalamide has been synthesized from 5,6-dichloro-1H-isoindole-1,3(2H)-dione . It has been characterized by 1H, 13C-NMR, and IR spectra .


Molecular Structure Analysis

The molecular formula of 4,5-Dichlorophthalamide is C8H6Cl2N2O2 . The average mass is 233.051 Da and the monoisotopic mass is 231.980637 Da .


Chemical Reactions Analysis

4,5-Dichlorophthalamide may be used as a starting material in the synthesis of 4,5-dichloro-1,2-dicyanobenzene . It is also suitable as a reactant in the synthesis of 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine and 2-amino-4,5-dichlorobenzoic acid .


Physical And Chemical Properties Analysis

The melting point of 4,5-Dichlorophthalamide is 240 °C (dec.) (lit.) . The linear formula is Cl2C6H2-1,2-(CONH2)2 .

Scientific Research Applications

Synthesis and Material Science

  • Synthesis Improvement : 4,5-Dichlorophthalamide is synthesized through a process starting with 4,5-dichlorophthalic acid. A one-pot method has been developed for direct synthesis, simplifying operations and improving yield (Wang Shu-zhao, 2008).

  • Coordination Polymers and Luminescence : It's used in the synthesis of lanthanide-based coordination polymers, displaying tunable luminescence. These compounds are potential candidates for applications like luminescent bar codes (Albert-Manga Badiane et al., 2018).

  • Chemiluminescence in Liquid Chromatography : 4,5-Diaminophthalhydrazide, a related compound, serves as a sensitive chemiluminescence reagent for α-keto acids in liquid chromatography, useful in biological and chemical analysis (J. Ishida et al., 1990).

Chemical and Physical Properties

  • Molecular Structure Analysis : Studies on compounds like Tetramethylammonium hydrogen 4,5-dichlorophthalate have provided insights into molecular structures, illustrating the interaction patterns and hydrogen bonding in such compounds (Esat Bozkurt et al., 2006).

  • Solid-State Structures : Investigations into the solid-state structure of dimethyl 4,5-dichlorophthalate have revealed information about molecular arrangements and interactions, essential for understanding the material's properties (D. Hickstein et al., 2021).

Environmental and Health Impact Studies

  • Exposure and Health Assessment : Studies on related compounds like 1,4-Dichlorobenzene (1,4-DCB) have involved exposure assessments to determine the relationship between chemical exposure and health effects. Such studies provide crucial information for evaluating the safety and impact of similar compounds (蕭寶桂, 2009).

Applications in Analytical Techniques

  • Triplet Excited States for Photooxidation : Naphthalenediimides, closely related to 4,5-dichlorophthalamide, have been studied for their long-lived triplet excited states. These states are crucial for applications in photooxidation and triplet-triplet annihilation upconversions (Song Guo et al., 2012).

  • Fluorescein Chlorination Study : Myeloperoxidase-dependent fluorescein chlorination has been studied using compounds like 4',5'-dichlorofluoresceins, which are structurally related to 4,5-Dichlorophthalamide. These studies contribute to understanding intraphagosomal acidification and other biochemical processes (J. K. Hurst et al., 1984).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

4,5-dichlorobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIXKEAUEDTQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350845
Record name 4,5-Dichlorophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorophthalamide

CAS RN

147699-62-5
Record name 4,5-Dichlorophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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